(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone
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Overview
Description
(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone is a complex organic compound with a unique structure that combines elements of benzothiazole, dioxole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the dioxole and pyridine moieties. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of Dioxole Group: The dioxole ring can be introduced via a condensation reaction with appropriate aldehydes or ketones.
Attachment of Pyridine Moiety: The final step involves coupling the benzothiazole-dioxole intermediate with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or tool in biological assays to study cellular processes and molecular interactions.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Dioxole Derivatives: Compounds containing the dioxole ring system.
Pyridine Derivatives: Compounds with pyridine moieties.
Uniqueness
What sets (2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone apart is its combination of these three distinct structural elements, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H12N2O3S |
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Molecular Weight |
312.3g/mol |
IUPAC Name |
(2Z)-2-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C16H12N2O3S/c1-18-11-5-13-14(21-9-20-13)7-15(11)22-16(18)6-12(19)10-3-2-4-17-8-10/h2-8H,9H2,1H3/b16-6- |
InChI Key |
BMDWWVUTYIIADO-SOFYXZRVSA-N |
Isomeric SMILES |
CN\1C2=CC3=C(C=C2S/C1=C\C(=O)C4=CN=CC=C4)OCO3 |
SMILES |
CN1C2=CC3=C(C=C2SC1=CC(=O)C4=CN=CC=C4)OCO3 |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=CC(=O)C4=CN=CC=C4)OCO3 |
Origin of Product |
United States |
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